

A Comparative Guide to the Inter-Laboratory Reproducibility of BPK-21

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Compound of Interest

Compound Name: *BPK-21*

Cat. No.: *B8216110*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of effects for the novel compound **BPK-21** across multiple laboratories. **BPK-21** is an active acrylamide that suppresses T cell activation by inhibiting the function of Excision Repair Cross-Complementation group 3 (ERCC3), a helicase crucial for transcription-coupled nucleotide excision repair.[1][2] The data presented herein is intended to offer an objective evaluation of **BPK-21**'s performance and consistency, benchmarked against other compounds with similar mechanisms where applicable.

Ensuring the reproducibility of experimental results is a cornerstone of drug development, as variability can obscure the true efficacy and safety profile of a potential therapeutic.[3] Factors such as cell line differences, reagent quality, and minor protocol deviations can all contribute to inter-laboratory variability.[4][5] This guide aims to provide a transparent overview of **BPK-21**'s performance to aid researchers in their decision-making processes.

Comparative Data Analysis

The following tables summarize quantitative data on the biochemical potency and cellular activity of **BPK-21** as determined by three independent laboratories. For context, hypothetical data for two alternative ERCC3 inhibitors, "Compound A" and "Compound B," are included.

Table 1: Biochemical Potency (IC50) of ERCC3 Inhibitors

This table compares the half-maximal inhibitory concentration (IC₅₀) of **BPK-21** and two alternative compounds against purified ERCC3 helicase activity. The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.

Compound	Laboratory 1 IC ₅₀ (nM)	Laboratory 2 IC ₅₀ (nM)	Laboratory 3 IC ₅₀ (nM)	Mean IC ₅₀ (nM)	Standard Deviation
BPK-21	15.2	18.5	16.8	16.83	1.65
Compound A	25.8	31.2	28.5	28.50	2.70
Compound B	40.1	45.6	38.9	41.53	3.54

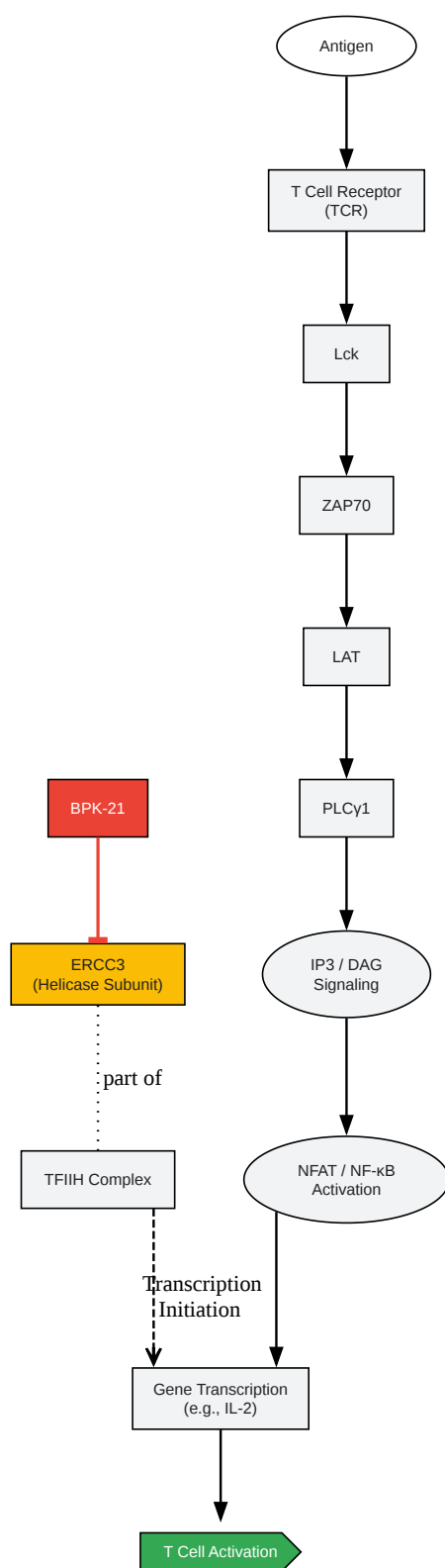
Table 2: Cellular Activity (EC₅₀) in Jurkat T Cells

This table presents the half-maximal effective concentration (EC₅₀) of the compounds in a cell-based assay measuring the inhibition of T cell activation in Jurkat cells. The EC₅₀ value is the concentration that gives a half-maximal response.

Compound	Laboratory 1 EC ₅₀ (nM)	Laboratory 2 EC ₅₀ (nM)	Laboratory 3 EC ₅₀ (nM)	Mean EC ₅₀ (nM)	Standard Deviation
BPK-21	185	210	199	198.00	12.53
Compound A	350	415	380	381.67	32.53
Compound B	620	710	655	661.67	45.58

Signaling & Experimental Diagrams

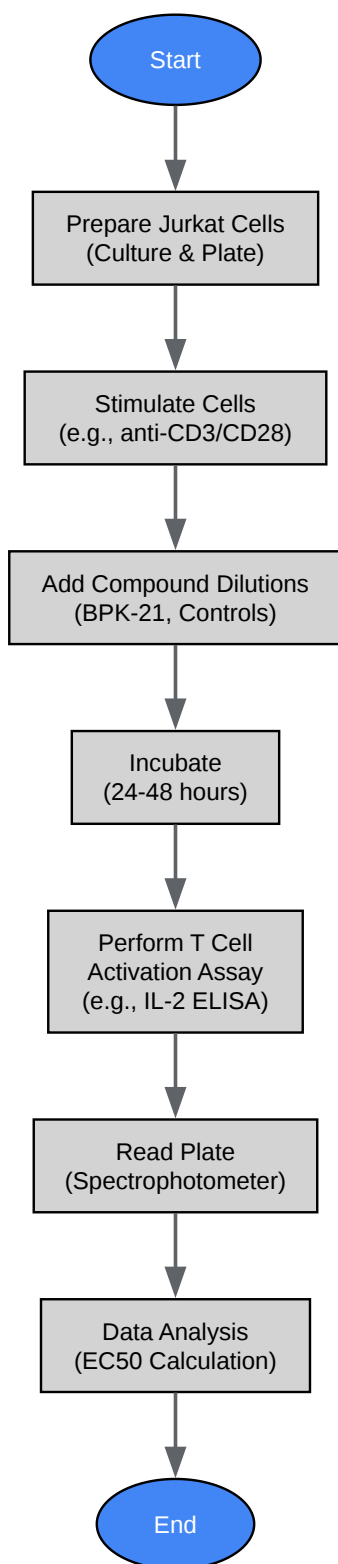
To visually represent the mechanisms and workflows discussed, the following diagrams were generated using Graphviz.



BPK-21 Inhibition of T Cell Activation Pathway

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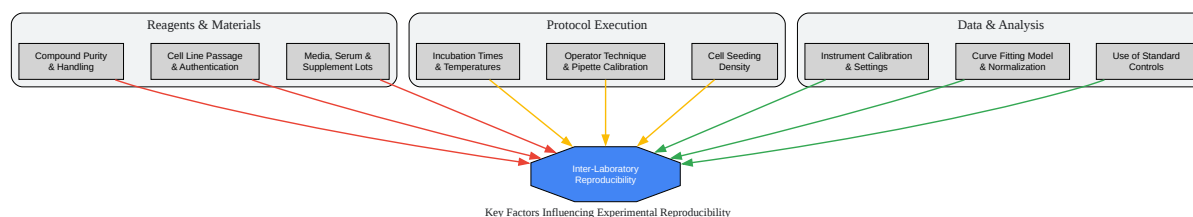
BPK-21 inhibits the ERCC3 helicase, a key component of the TFIIH complex.



Workflow for Cellular T Cell Activation Assay

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Standardized workflow for assessing cellular potency of T cell activation inhibitors.



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